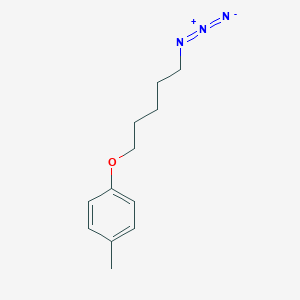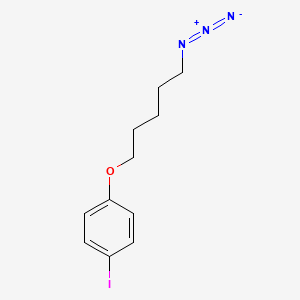
5-Azidopentyl 4-methylbenzenesulfonate
Overview
Description
5-Azidopentyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H17N3O3S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications :
- 2-Amino-5-methylbenzenesulfonic acid has been used for visualizing and quantitating aliphatic amines in reversed phase ion pair chromatography, detecting concentrations as low as 1.01 × 10^(-3)M (Gallo & Walters, 1986).
Medicinal Chemistry and Drug Design :
- Synthesized 4-aminophenylbenzoxazol-2-yl-5-acetic acid and its mutual azo prodrug have shown potential as new leads for treating ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013).
- ITI-007 is a potent and orally active multifunctional drug candidate for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Organic Synthesis :
- Aminopropanedinitrile 4-methylbenzenesulfonate reacts with isothiocyanates to produce various cyanothiazoles, important in synthetic chemistry (Freeman & Kim, 1991).
- Development of efficient synthetic methodologies for air-stable zwitterionic arenesulfonate zwitterions (Burns et al., 2012).
- One-pot synthesis of trisubstituted triazenes from Grignard reagents and organic azides, crucial for the regioselective formation of various triazenes (Suleymanov et al., 2018).
Environmental and Material Science :
- Study on the biodegradation of 4-aminobenzenesulfonate by a novel Pannonibacter sp. strain W1, achieving a 94.7% degradation rate in activated sludge (Wang, Zhang, Zhou, & Zhang, 2009).
- Investigation of the inhibitory effects of synthesized compounds on the corrosion of metals in acidic mediums (Ehsani, Moshrefi, & Ahmadi, 2015).
Biological Applications :
- 5-azacytidine and zebularine, related compounds, have been used to study DNA methylation effects in Arabidopsis thaliana seedlings (Griffin, Niederhuth, & Schmitz, 2016).
Properties
IUPAC Name |
5-azidopentyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-11-5-7-12(8-6-11)19(16,17)18-10-4-2-3-9-14-15-13/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCBZIBQKNHADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159920.png)





![1-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B8159970.png)






